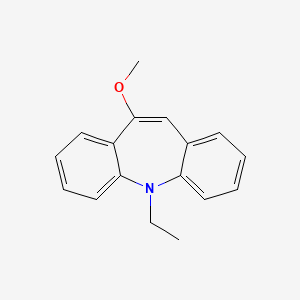

5-Ethyl-10-methoxy dibenzazepine

Descripción general

Descripción

5-Ethyl-10-methoxy dibenzazepine is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 5-Ethyl-10-methoxy dibenzazepine is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a nonselective cation channel primarily expressed in small diameter, nociceptive neurons . It plays a key role as a biological sensor and is implicated in a growing number of pathophysiological conditions .

Mode of Action

This compound acts as an extremely potent activator of the TRPA1 receptor . The compound’s interaction with this receptor leads to its activation, which in turn triggers a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the TRPA1 receptor by this compound, several biochemical pathways are affected . These pathways are involved in transducing mechanical, thermal, and pain-related inflammatory signals . The downstream effects of these pathways contribute to the perception of noxious stimuli and inflammatory hyperalgesia .

Result of Action

The activation of the TRPA1 receptor by this compound results in a series of molecular and cellular effects. These effects are primarily related to the perception of pain and inflammation, given the role of the TRPA1 receptor as a biological sensor .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-10-methoxy dibenzazepine plays a significant role in biochemical reactions, particularly as an activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is a key biological sensor involved in transducing mechanical, thermal, and pain-related inflammatory signals. The interaction between this compound and TRPA1 receptor is highly potent, making it a valuable compound for studying sensory biology and pain mechanisms.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of the TRPA1 receptor can lead to changes in intracellular calcium levels, which in turn affects downstream signaling pathways and gene expression . Additionally, this compound may impact cellular metabolism by altering the activity of enzymes and other metabolic proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, such as the TRPA1 receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular events that modulate various cellular functions . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The precise binding interactions and conformational changes induced by this compound are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to sustained activation of the TRPA1 receptor, resulting in chronic changes in cellular signaling and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as pain relief and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in preclinical studies and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and breakdown . The compound’s metabolism can affect its bioavailability, efficacy, and potential side effects. For instance, the presence of specific enzymes may enhance or inhibit its metabolic conversion, leading to changes in its pharmacokinetic profile. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. For example, certain transporters may facilitate its entry into specific cell types or tissues, while binding proteins may sequester it in particular cellular compartments. Understanding these transport mechanisms is crucial for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria may affect its interactions with other biomolecules and its overall biological activity. Studying its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

5-Ethyl-10-methoxy dibenzazepine is a compound of significant interest in pharmacology due to its biological activity, particularly its interaction with the human transient receptor potential ankyrin 1 (TRPA1) receptor. This article delves into the compound's mechanisms of action, biochemical properties, and its effects observed in various studies.

Target Receptor

The primary target of this compound is the TRPA1 receptor, which is integral to the perception of pain and inflammation. This receptor acts as a biological sensor for environmental stimuli, including noxious agents and inflammatory mediators.

Mode of Action

This compound acts as a potent activator of the TRPA1 receptor. Upon binding to the receptor, it triggers a cascade of intracellular events that modulate various cellular functions. The activation leads to increased intracellular calcium levels, influencing downstream signaling pathways and gene expression related to pain and inflammatory responses.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : The compound influences cell signaling pathways, modulating gene expression and cellular metabolism. It has been shown to alter calcium signaling, which is crucial for various cellular processes.

- Metabolic Pathways : It interacts with enzymes and cofactors that regulate its activity and breakdown within biological systems. This includes interactions that can enhance or inhibit metabolic pathways critical for cellular function.

- Transport and Distribution : The compound's distribution within tissues is facilitated by specific transporters, impacting its efficacy in vivo .

In Vitro Studies

In laboratory settings, this compound has demonstrated dose-dependent effects on cell lines. For instance, lower concentrations have been associated with beneficial outcomes such as pain relief and anti-inflammatory properties, while higher doses may lead to cytotoxic effects due to excessive activation of TRPA1.

In Vivo Studies

Animal model studies have shown that the compound's effects are also dose-dependent. For example:

- At low doses, it has been effective in reducing pain associated with inflammatory conditions.

- Higher doses have resulted in adverse effects, emphasizing the importance of dosage in therapeutic applications .

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | C17H17NO (this compound) |

| Primary Target | TRPA1 receptor |

| Biological Effects | Pain relief, anti-inflammatory properties at low doses; cytotoxicity at high doses |

| Mechanism of Action | Activates TRPA1 leading to increased intracellular calcium levels |

| Metabolic Interaction | Influences various metabolic pathways through enzyme interactions |

Aplicaciones Científicas De Investigación

Pharmacological Applications

5-Ethyl-10-methoxy dibenzazepine is primarily recognized for its anticonvulsant properties, similar to other dibenzazepine derivatives. Its structure allows it to interact with neurotransmitter systems, particularly in the modulation of sodium channels, which is critical in the management of epilepsy and other neurological disorders.

Anticonvulsant Activity

Research indicates that dibenzazepine derivatives can exhibit significant anticonvulsant effects. For instance, studies have shown that compounds like oxcarbazepine, a close analog, are effective in treating partial seizures and have a favorable safety profile compared to traditional antiepileptic drugs . The potential of this compound in this domain warrants further investigation through clinical trials.

Neuroprotective Effects

There is emerging evidence suggesting that dibenzazepine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neuronal damage in conditions such as Alzheimer's disease or Parkinson's disease by modulating excitatory neurotransmission and reducing oxidative stress .

Chemical Synthesis Overview

A notable method for synthesizing this compound includes:

- Reagents : Utilizing alkali metal hydroxides or alkoxides.

- Solvents : A mixed solvent system often comprising methanol and aromatic solvents.

- Conditions : The reaction typically requires reflux conditions over several hours to achieve high yields .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of dibenzazepine derivatives, including this compound.

Study on Anticonvulsant Properties

A comparative study on various dibenzazepine analogs demonstrated that this compound exhibited a favorable anticonvulsant profile in animal models, suggesting its potential as a therapeutic agent for epilepsy .

Neuroprotective Mechanisms

In vitro studies have indicated that compounds similar to this compound can reduce neuronal cell death induced by excitotoxicity, highlighting their neuroprotective capabilities .

Propiedades

IUPAC Name |

11-ethyl-5-methoxybenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRLIBIVHBVGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15882-79-8 | |

| Record name | 5-Ethyl-10-methoxy dibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-ETHYL-10-METHOXY DIBENZAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.